molecular formula C16H15ClN4 B11050558 2-chloro-4-methyl-6-[(2E)-1-methyl-2-(4-methylbenzylidene)hydrazinyl]pyridine-3-carbonitrile

2-chloro-4-methyl-6-[(2E)-1-methyl-2-(4-methylbenzylidene)hydrazinyl]pyridine-3-carbonitrile

Cat. No.: B11050558
M. Wt: 298.77 g/mol
InChI Key: KRRPLZLEMQRERS-VXLYETTFSA-N
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Description

2-chloro-4-methyl-6-[(2E)-1-methyl-2-(4-methylbenzylidene)hydrazinyl]pyridine-3-carbonitrile is a complex organic compound with the molecular formula C16H15ClN4 This compound is known for its unique structure, which includes a pyridine ring substituted with chloro, methyl, and hydrazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methyl-6-[(2E)-1-methyl-2-(4-methylbenzylidene)hydrazinyl]pyridine-3-carbonitrile typically involves the condensation of 2-chloro-4-methyl-6-hydrazinylpyridine-3-carbonitrile with 4-methylbenzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methyl-6-[(2E)-1-methyl-2-(4-methylbenzylidene)hydrazinyl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-6-[(2E)-1-methyl-2-(4-methylbenzylidene)hydrazinyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-methyl-4-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of the hydrazinyl group.

    2-chloro-4-methyl-6-hydrazinylpyridine-3-carbonitrile: Precursor in the synthesis of the target compound.

Uniqueness

2-chloro-4-methyl-6-[(2E)-1-methyl-2-(4-methylbenzylidene)hydrazinyl]pyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H15ClN4

Molecular Weight

298.77 g/mol

IUPAC Name

2-chloro-4-methyl-6-[methyl-[(E)-(4-methylphenyl)methylideneamino]amino]pyridine-3-carbonitrile

InChI

InChI=1S/C16H15ClN4/c1-11-4-6-13(7-5-11)10-19-21(3)15-8-12(2)14(9-18)16(17)20-15/h4-8,10H,1-3H3/b19-10+

InChI Key

KRRPLZLEMQRERS-VXLYETTFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/N(C)C2=NC(=C(C(=C2)C)C#N)Cl

Canonical SMILES

CC1=CC=C(C=C1)C=NN(C)C2=NC(=C(C(=C2)C)C#N)Cl

Origin of Product

United States

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